Argentinogen

Description

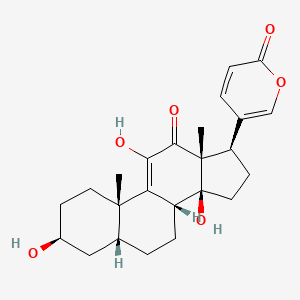

Structure

3D Structure

Properties

IUPAC Name |

5-[(3S,5R,8R,10S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,25,27,29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNYXLCWBDUNMH-UQPKIQGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2=C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3C2=C(C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4236-48-0 |

Source

|

| Record name | Argentinogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004236480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Ivermectin: From Chemical Structure to Therapeutic Mechanisms

This guide provides a comprehensive technical overview of Ivermectin, a cornerstone of modern anthelmintic therapy. Intended for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles underlying Ivermectin's discovery, its chemical nature, and its intricate mechanisms of action.

Genesis of a "Wonder Drug": A Serendipitous Discovery

Ivermectin's journey from a soil microorganism to a globally recognized essential medicine is a testament to the synergy of systematic screening and insightful chemical modification. In the 1970s, a collaborative effort between the Kitasato Institute and Merck led to the discovery of a novel class of compounds, the avermectins, produced by the soil bacterium Streptomyces avermitilis, which was isolated from a single soil sample in Japan.[1] This discovery was the culmination of a large-scale screening program for natural products with anthelmintic properties.[1]

The native avermectins demonstrated potent activity, but it was a semi-synthetic derivative, 22,23-dihydroavermectin, that exhibited an enhanced safety and efficacy profile. This new compound, a mixture of two homologues, was named Ivermectin and was first introduced for veterinary use in 1981.[1] Its remarkable success in controlling a wide range of internal and external parasites in animals paved the way for its development for human use, leading to its approval in 1987. The profound impact of Ivermectin on global health, particularly in the fight against onchocerciasis (river blindness) and lymphatic filariasis, was recognized with the 2015 Nobel Prize in Physiology or Medicine awarded to William C. Campbell and Satoshi Ōmura for their pivotal roles in its discovery and development.[2]

The Chemical Architecture of Ivermectin

Ivermectin is a macrocyclic lactone belonging to the avermectin class of compounds.[3] It is not a single entity but a mixture of two structurally similar homologues: primarily 22,23-dihydroavermectin B1a (H2B1a), which constitutes at least 80% of the mixture, and 22,23-dihydroavermectin B1b (H2B1b), which makes up less than 20%.[4][5] The two components differ only by a single methylene group at the C-25 position; B1a possesses a sec-butyl side chain, while B1b has an isopropyl group.[1]

Chemical Structures

The intricate structures of the two main components of Ivermectin are detailed below.

Ivermectin B1a

Ivermectin B1b

-

Molecular Formula: C₄₇H₇₂O₁₄

-

Molar Mass: 861.07 g/mol [7]

Physicochemical Properties

Ivermectin is a white to yellowish-white, crystalline powder that is non-hygroscopic.[8] Its lipophilic nature is a key determinant of its pharmacokinetic profile. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Melting Point | ~155 °C | [8] |

| Water Solubility | Approximately 4 µg/mL | [3] |

| Log P (Octanol-Water) | ~5.8 | |

| pKa | Not well-defined, as it lacks strongly acidic or basic functional groups. | |

| Solubility in Organic Solvents | Freely soluble in methanol, soluble in 95% ethanol. | [8] |

Mechanism of Action: A Tale of Ion Channels

Ivermectin's potent anthelmintic effect is primarily mediated by its selective and high-affinity interaction with glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates.[8][9] These channels are crucial for inhibitory neurotransmission in these organisms.

Upon binding, Ivermectin locks the GluCls in an open conformation, leading to an increased influx of chloride ions into the cell.[6] This sustained influx causes hyperpolarization of the neuronal or muscle cell membrane, rendering it unresponsive to excitatory stimuli. The ultimate result is flaccid paralysis and death of the parasite.[8] The binding site for Ivermectin on the GluCl has been identified in the transmembrane domain, at the interface between adjacent subunits.[4]

Caption: Ivermectin's primary mechanism of action.

While its primary targets are GluCls, Ivermectin can also interact with other ligand-gated chloride channels, such as those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[9] However, its affinity for these channels is generally lower.[9]

The remarkable safety profile of Ivermectin in mammals is attributed to two key factors. Firstly, mammals do not possess the same glutamate-gated chloride channels that are the primary target in invertebrates.[8] Secondly, while Ivermectin can interact with mammalian GABA receptors, these are primarily located in the central nervous system (CNS), and Ivermectin does not readily cross the blood-brain barrier in humans at therapeutic doses.[8]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Following oral administration, plasma concentrations of Ivermectin are generally proportional to the dose.[8] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[10] Ivermectin and its metabolites are almost exclusively excreted in the feces over an estimated 12 days, with less than 1% of the administered dose being excreted in the urine.[8] The plasma half-life in humans is approximately 18 hours.[8]

| Pharmacokinetic Parameter | Value | Source(s) |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [8] |

| Plasma Half-life (t1/2) | ~18 hours | [8] |

| Protein Binding | 93% | [7] |

| Metabolism | Hepatic, primarily via CYP3A4 | [10] |

| Excretion | >99% in feces, <1% in urine | [8] |

Key Experimental Protocols

The study of Ivermectin's efficacy and mechanism of action relies on a variety of specialized experimental protocols. Below are outlines of key methodologies employed in the field.

In Vitro Larval Motility Assay

This assay is a fundamental tool for assessing the anthelmintic activity of Ivermectin and for screening for drug resistance.

Principle: The viability of nematode larvae is directly correlated with their motility. This assay measures the inhibition of larval movement following exposure to the drug.

Step-by-Step Methodology:

-

Larval Preparation: Third-stage (L3) larvae of the target nematode species (e.g., Haemonchus contortus) are obtained from fecal cultures.

-

Drug Dilution: A stock solution of Ivermectin is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a culture medium to achieve a range of test concentrations.

-

Assay Setup: A defined number of L3 larvae (e.g., 50-100) are added to each well of a 96-well microtiter plate containing the different Ivermectin concentrations. Positive (a known effective anthelmintic) and negative (solvent only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a set period (e.g., 24-72 hours).

-

Motility Assessment: Larval motility is quantified either by manual counting under a microscope or using an automated plate reader that detects movement.

-

Data Analysis: The percentage of motility inhibition is calculated for each concentration relative to the negative control. An IC50 (half-maximal inhibitory concentration) value is then determined.

Caption: Workflow for an in vitro larval motility assay.

Electrophysiological Analysis of Ion Channel Function

Two-electrode voltage-clamp (TEVC) recording from Xenopus oocytes expressing cloned ion channels is a powerful technique to study the direct effects of Ivermectin on its molecular targets.

Principle: This method allows for the precise measurement of ion flow through specific channels in response to the application of a ligand (like glutamate) and a modulator (like Ivermectin).

Step-by-Step Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the ion channel of interest (e.g., a glutamate-gated chloride channel). The oocytes are then incubated for several days to allow for protein expression.

-

Electrode Preparation: Two microelectrodes with a fine tip are filled with a conducting solution (e.g., 3 M KCl).

-

Recording Setup: An injected oocyte is placed in a recording chamber and perfused with a specific buffer solution. The two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.

-

Drug Application: A baseline current is recorded. The agonist (e.g., glutamate) is then perfused over the oocyte to elicit a current. Subsequently, Ivermectin is co-applied with the agonist to observe its modulatory effects, or applied alone to test for direct activation.

-

Data Acquisition and Analysis: The resulting currents are amplified, digitized, and recorded. The data is then analyzed to determine parameters such as the EC50 (half-maximal effective concentration) of the agonist and the potentiation or direct activation by Ivermectin.

Sources

- 1. Automated larval motility assays reveal links between eprinomectin treatment failure and drug resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of ivermectin in plasma and whole blood using LC-MS/MS — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]

- 3. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Method development and validation for ivermectin quantification. [wisdomlib.org]

- 7. caymanchem.com [caymanchem.com]

- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 9. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]

The Genesis of a Landmark Therapy: An In-depth Technical Guide to the Discovery and History of Ibrutinib

Introduction

In the landscape of targeted cancer therapy, few molecules have so profoundly altered the treatment paradigm for B-cell malignancies as Ibrutinib (marketed as Imbruvica®). This first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK) represents a triumph of rational drug design and a testament to the intricate understanding of cancer cell signaling. This guide provides a comprehensive technical narrative of Ibrutinib's journey, from its conceptual origins as a molecular probe to its establishment as a cornerstone therapy for diseases like chronic lymphocytic leukemia (CLL) and Waldenström's macroglobulinemia.[1][2][3] We will dissect the scientific rationale, key experimental milestones, and the clinical evidence that cemented its role in modern oncology.

Part 1: The Rationale - Targeting a Master Regulator of B-Cell Fate

The story of Ibrutinib is inextricably linked to its target, Bruton's tyrosine kinase. First identified as the gene mutated in the human immunodeficiency disease X-linked agammaglobulinemia (XLA), BTK is a non-receptor tyrosine kinase critical for B-cell development, activation, and survival.[4][5][6][7]

The B-Cell Receptor (BCR) Signaling Cascade

BTK is a central node in the B-cell receptor (BCR) signaling pathway.[8] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of kinases like SYK and LYN.[4][8] These kinases, in turn, phosphorylate and activate BTK.[4] Activated BTK then phosphorylates its key substrate, phospholipase C gamma 2 (PLCγ2), triggering downstream signals that result in calcium mobilization and the activation of transcription factors such as NF-κB.[4][6][8] This entire cascade is fundamental for B-cell proliferation, survival, and differentiation.[5][8] In many B-cell cancers, this pathway is constitutively active, providing a constant pro-survival signal to the malignant cells. Therefore, inhibiting BTK presented a highly attractive therapeutic strategy to selectively disrupt the growth and survival of these cancer cells.[4][7]

Clinical Development and Landmark Trials

The transition of Ibrutinib from preclinical promise to clinical reality was remarkably swift, facilitated by the FDA's expedited programs like Breakthrough Therapy Designation. [1][9] The initial Phase 1b/2 trial (PCYC-1102) produced striking results in patients with relapsed or refractory CLL/SLL, demonstrating durable responses. [10][11]A key finding was that Ibrutinib was effective regardless of prior treatment history or high-risk genetic features like del(17p), which historically conferred a poor prognosis with standard chemoimmunotherapy. [12][10][13] Subsequent pivotal Phase 3 trials solidified its role:

-

RESONATE (vs. Ofatumumab): In patients with relapsed or refractory CLL/SLL, Ibrutinib demonstrated significantly improved progression-free survival (PFS) and overall survival (OS) compared to the anti-CD20 antibody ofatumumab. [14]* RESONATE-2 (vs. Chlorambucil): In previously untreated, older patients with CLL, Ibrutinib proved superior to the chemotherapy agent chlorambucil, again showing significant benefits in PFS and OS. [9][14]This trial was instrumental in establishing Ibrutinib as a first-line treatment option. [9][13] These and other trials led to a cascade of regulatory approvals, beginning with Mantle Cell Lymphoma (MCL) in November 2013, followed by CLL in February 2014, and later for Waldenström's macroglobulinemia and other indications. [1][2][15][16][17]

Trial Name Phase Patient Population Comparator Key Outcome PCYC-1102 Ib/II R/R and TN CLL/SLL Single-arm High, durable ORR RESONATE III R/R CLL/SLL Ofatumumab Superior PFS & OS RESONATE-2 III TN older CLL/SLL Chlorambucil Superior PFS & OS iLLUMINATE III TN CLL/SLL Chlorambucil + Obinutuzumab Superior PFS (with Obinutuzumab) E1912 III TN younger CLL FCR Chemoimmunotherapy Superior PFS & OS (with Rituximab) Table 2: Summary of key clinical trials leading to Ibrutinib's approval and expanded use in Chronic Lymphocytic Leukemia (CLL). (R/R = Relapsed/Refractory; TN = Treatment-Naïve; ORR = Overall Response Rate; PFS = Progression-Free Survival; OS = Overall Survival). [18][9][14][19]

Part 4: Key Experimental Protocols

Reproducibility and methodological rigor are the bedrocks of scientific advancement. Below is a representative protocol for an in vitro kinase assay, a fundamental experiment used in the characterization of inhibitors like Ibrutinib.

Protocol: In Vitro BTK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Ibrutinib) against recombinant human BTK enzyme.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (Adenosine triphosphate)

-

Biotinylated peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Test Compound (Ibrutinib) dissolved in DMSO

-

Detection reagents (e.g., HTRF®, LanthaScreen™, or ADP-Glo™ assay kits)

-

384-well microplates (low-volume, white)

-

Plate reader compatible with the chosen detection technology

Methodology:

-

Compound Preparation: a. Perform a serial dilution of the Ibrutinib stock solution in 100% DMSO to create a concentration gradient (e.g., from 100 µM to 1 pM). b. Dilute these intermediate DMSO concentrations into the kinase buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

-

Assay Setup (Self-Validating System): a. Add 2.5 µL of the diluted Ibrutinib or control solutions to the wells of a 384-well plate. b. Negative Control (0% Inhibition): Add DMSO vehicle without the compound. This represents the uninhibited enzyme activity. c. Positive Control (100% Inhibition): Add a known, potent BTK inhibitor at a saturating concentration or simply omit the enzyme. This defines the baseline signal.

-

Enzyme and Substrate Addition: a. Prepare a master mix containing the BTK enzyme and the biotinylated peptide substrate in kinase buffer. b. Add 5 µL of this enzyme/substrate mix to each well. c. Incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Kinase Reaction: a. Prepare an ATP solution in kinase buffer at a concentration near the Km for BTK (typically determined in advance). b. Add 2.5 µL of the ATP solution to all wells to start the reaction. c. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

-

Detection: a. Stop the reaction and detect the amount of substrate phosphorylation according to the manufacturer's instructions for the chosen detection kit (e.g., by adding a solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for HTRF). b. Incubate for the required time (e.g., 60 minutes) to allow the detection reagents to bind.

-

Data Analysis: a. Read the plate on a compatible plate reader. b. Normalize the data using the negative (0%) and positive (100%) controls. c. Plot the percent inhibition versus the logarithm of the Ibrutinib concentration. d. Fit the resulting dose-response curve to a four-parameter logistic equation to calculate the IC50 value.

Conclusion and Future Directions

The discovery and development of Ibrutinib mark a pivotal moment in the history of oncology. It validated BTK as a therapeutic target and demonstrated the profound clinical potential of targeted, covalent inhibitors. The journey from a chemical probe to a globally approved medicine has transformed the standard of care for thousands of patients with B-cell malignancies, shifting the paradigm from cytotoxic chemotherapy to chronic oral therapy. [1][12]The success of Ibrutinib has spurred the development of second-generation BTK inhibitors with improved selectivity and potentially better safety profiles, further refining the treatment landscape for these diseases. [20][21]The story of Ibrutinib serves as a powerful case study in drug discovery, highlighting the synergy between basic science, medicinal chemistry, and clinical research.

References

- Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC - NIH. (n.d.).

-

Ibrutinib - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Bruton Tyrosine Kinase (BTK) and Its Role in B-cell Malignancy. (n.d.). Retrieved January 16, 2026, from [Link]

- What is the approval history and clinical development pathway of Imbruvica? (2025, March 7).

-

Imbruvica (ibrutinib) FDA Approval History. (2024, July 15). Retrieved January 16, 2026, from [Link]

-

Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]

-

Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - Frontiers. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. (n.d.). Retrieved January 16, 2026, from [Link]

-

Imbruvica (Ibrutinib) Now FDA Approved as First-Line Treatment for Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma - American Health & Drug Benefits. (2017, March 2). Retrieved January 16, 2026, from [Link]

-

Discovering a transformative cancer drug: The case of ibrutinib - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

IMBRUVICA® (ibrutinib) Receives 11th FDA Approval. (2020, April 21). Retrieved January 16, 2026, from [Link]

-

Bruton's Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus - PMC - PubMed Central. (2018, January 22). Retrieved January 16, 2026, from [Link]

-

Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations - ChemRxiv. (n.d.). Retrieved January 16, 2026, from [Link]

-

IMBRUVICA® (ibrutinib) Approved by U.S. FDA for the First-line Treatment of Chronic Lymphocytic Leukemia. (2016, March 4). Retrieved January 16, 2026, from [Link]

-

Bruton's tyrosine kinase - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

In Pre-Clinical Studies Ibrutinib Enhances Anti-tumor Activity When Combined With An Anti-PD-L1 Antibody - PR Newswire. (2015, February 27). Retrieved January 16, 2026, from [Link]

-

[PDF] Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

-

Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. (2024, July 9). Retrieved January 16, 2026, from [Link]

-

Science, Greed, Ambition Led to Development of BTK Inhibitors | ASH Clinical News. (2023, December 19). Retrieved January 16, 2026, from [Link]

-

The Wild Story Behind A Promising Experimental Cancer Drug - Forbes. (2013, April 5). Retrieved January 16, 2026, from [Link]

-

Ibrutinib - American Chemical Society. (2015, April 20). Retrieved January 16, 2026, from [Link]

-

Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. (2023, February 14). Retrieved January 16, 2026, from [Link]

-

Kinase selectivity of zanubrutinib and ibrutinib. BTK Bruton... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018, November 29). Retrieved January 16, 2026, from [Link]

-

Ibrutinib (IMBRUVICA®) Three Year Follow-up of Single-Agent and Combination Study Results in Chronic Lymphocytic Leukemia. (2014, June 2). Retrieved January 16, 2026, from [Link]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - Frontiers. (2021, November 3). Retrieved January 16, 2026, from [Link]

-

Real-world survival outcomes in first-line ibrutinib-treated patients with high-risk CLL/SLL. (2025, July 25). Retrieved January 16, 2026, from [Link]

-

FIRE Study: Real-World Effectiveness and Safety of Ibrutinib in Clinical Practice in Patients with CLL and MCL - NIH. (2022, September 14). Retrieved January 16, 2026, from [Link]

-

Experience with ibrutinib for first-line use in patients with chronic lymphocytic leukemia - PubMed. (2017, November 28). Retrieved January 16, 2026, from [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - MDPI. (2023, December 11). Retrieved January 16, 2026, from [Link]

-

Ibrutinib combinations in CLL therapy: scientific rationale and clinical results - PMC - NIH. (2021, April 29). Retrieved January 16, 2026, from [Link]

-

Ibrutinib Impresses in Early Trials | Cancer Discovery - AACR Journals. (n.d.). Retrieved January 16, 2026, from [Link]

-

Ibrutinib and novel BTK inhibitors in clinical development - PMC - PubMed Central. (2013, August 19). Retrieved January 16, 2026, from [Link]

-

Ibrutinib for CLL: Mechanism of action and clinical considerations - Lymphoma Hub. (2024, July 17). Retrieved January 16, 2026, from [Link]

Sources

- 1. What is the approval history and clinical development pathway of Imbruvica? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 6. Bruton’s Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news.abbvie.com [news.abbvie.com]

- 10. Ibrutinib (IMBRUVICA®) Three Year Follow-up of Single-Agent and Combination Study Results in Chronic Lymphocytic Leukemia [jnj.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Experience with ibrutinib for first-line use in patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. FIRE Study: Real-World Effectiveness and Safety of Ibrutinib in Clinical Practice in Patients with CLL and MCL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ibrutinib - Wikipedia [en.wikipedia.org]

- 16. Imbruvica (Ibrutinib) Now FDA Approved as First-Line Treatment for Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma [ahdbonline.com]

- 17. acs.org [acs.org]

- 18. Ibrutinib combinations in CLL therapy: scientific rationale and clinical results - PMC [pmc.ncbi.nlm.nih.gov]

- 19. news.abbvie.com [news.abbvie.com]

- 20. researchgate.net [researchgate.net]

- 21. ashpublications.org [ashpublications.org]

Natural sources and synthesis of [Specific Compound Name]

An In-Depth Technical Guide to the Natural Sourcing and Synthesis of Digoxin for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Digoxin

Digoxin, a cardiac glycoside, has been a cornerstone in the management of various heart conditions for centuries, primarily for treating heart failure and atrial fibrillation.[1] Its profound ability to increase myocardial contractility and regulate heart rate has cemented its place in cardiovascular medicine.[1] The journey of digoxin from its discovery in the foxglove plant to its modern-day applications is a testament to the enduring importance of natural products in drug discovery and development.[1] This technical guide provides a comprehensive overview of the natural sources, extraction methodologies, biosynthetic pathways, and synthetic strategies for obtaining digoxin, tailored for professionals in research and drug development.

Natural Provenance of Digoxin: The Digitalis lanata

The principal natural source of digoxin is the Woolly Foxglove, Digitalis lanata Ehrh., a flowering plant belonging to the Scrophulariaceae family.[2] While other species of the Digitalis genus, such as Digitalis purpurea (the common foxglove), also contain cardiac glycosides, D. lanata is the preferred source for the commercial production of digoxin due to its higher concentration of the desired precursor compounds.[3]

In the living plant, digoxin exists in the form of its precursor, lanatoside C.[2] Upon tissue damage or during the harvesting and drying process, an endogenous enzyme, digilanidase, hydrolyzes lanatoside C, which is then followed by deacetylation to yield digoxin.[2] The concentration of digoxin and its precursors in the leaves of D. lanata can vary depending on the health of the plant and growing conditions.[2] Studies have shown that factors such as cold shock can optimize the production of digoxin in cultivated D. lanata.[4]

Extraction and Purification of Digoxin from Digitalis lanata

The industrial extraction of digoxin is a multi-step process that begins with the harvesting and drying of D. lanata leaves. The primary goal is to efficiently extract the cardiac glycosides and then isolate digoxin in a highly purified form.

Experimental Protocol for Extraction and Purification

The following is a generalized, step-by-step methodology for the extraction and purification of digoxin from D. lanata leaves, based on established industrial practices:

-

Harvesting and Drying: The leaves of D. lanata are harvested and dried. This initial step is critical as it initiates the enzymatic conversion of lanatoside C to digoxin.[2]

-

Grinding and Defatting: The dried leaves are finely ground to increase the surface area for extraction. The ground material is then defatted using a non-polar solvent like petroleum ether to remove lipids and other non-polar impurities.

-

Enzymatic Hydrolysis (Fermentation): The defatted plant material is moistened and maintained at a controlled temperature (typically 30-37°C) to allow the endogenous glucosidase enzymes to completely hydrolyze the primary glycosides (lanatoside C) to the secondary glycoside, digoxin.[2]

-

Solvent Extraction: The resulting material is then extracted with a polar solvent. A common method involves the use of 70% ethanol to extract the crude mixture of cardiac glycosides.[5]

-

Purification with Lead Acetate: The ethanolic extract is treated with lead acetate to precipitate tannins and other phenolic compounds, which are then removed by filtration.[5]

-

Liquid-Liquid Extraction: The purified extract is then subjected to liquid-liquid extraction. The ethanolic solution is partitioned with chloroform, which selectively dissolves the cardiac glycosides. The alcoholic layer is discarded, and the chloroform extract containing the glycosides is collected.

-

Chromatographic Separation: The concentrated chloroform extract is further purified using column chromatography to separate digoxin from other related glycosides like digitoxin and gitoxin.[1]

-

Crystallization: The final step involves the crystallization of digoxin from the purified fraction to obtain a highly pure, crystalline product.

Data Presentation: Comparison of Extraction Methods and Yields

| Extraction Method | Solvent System | Reported Yield of Digoxin | Purity | Reference |

| Maceration and Percolation | 10% (v/v) aqueous ethanol | >95% extraction degree | High | [6] |

| Liquid-Liquid Extraction | Ethanol:water–chloroform:trichloroethylene (35:15:20:30) | 98% | 99.8% | [6][7] |

| Near-Supercritical Fluid Extraction | Methanol-modified Carbon Dioxide | Effective, quantitative data not specified | High | [8] |

Experimental Workflow: Extraction and Purification of Digoxin

Caption: Workflow for the extraction and purification of digoxin from Digitalis lanata.

The Biosynthetic Pathway of Digoxin in Digitalis lanata

The biosynthesis of digoxin in Digitalis lanata is a complex process that begins with cholesterol. The pathway involves a series of enzymatic reactions, including hydroxylations, reductions, and glycosylations, to construct the final digoxin molecule.

The biosynthesis starts with the conversion of cholesterol to pregnenolone. This is followed by a series of modifications to the steroid nucleus, including the formation of the characteristic butenolide ring at C-17. The final steps involve the sequential addition of three digitoxose sugar units to the 3-hydroxyl group of the aglycone, digoxigenin.

Key Enzymatic Steps in Digoxin Biosynthesis

-

Cholesterol to Pregnenolone: The pathway is initiated by the side-chain cleavage of cholesterol to form pregnenolone.

-

Progesterone Formation: Pregnenolone is converted to progesterone.

-

Formation of the Cardenolide Ring: Progesterone undergoes a series of hydroxylations and other modifications to form the cardenolide aglycone, digoxigenin.

-

Glycosylation: The final stage is the glycosylation of digoxigenin. Three molecules of digitoxose are sequentially added to the 3β-hydroxyl group to form digoxin.

Signaling Pathway: Biosynthesis of Digoxin

Caption: Simplified biosynthetic pathway of digoxin from cholesterol.

Chemical Synthesis of Digoxin

While the total synthesis of digoxin has been achieved, it is a complex and challenging undertaking due to the molecule's stereochemical complexity and the presence of sensitive functional groups.[2] Historically, total synthesis has not been commercially viable.[2] However, recent advancements have led to a highly efficient synthetic route.

A Highly Efficient Nine-Step Synthesis of Digoxin

In 2021, Liu et al. reported a highly efficient total synthesis of digoxin, achieved in a nine-step longest linear sequence with an impressive 41% overall yield.[6][7] A key feature of this synthesis is the use of a 3,4-dimethoxynitro-phenylacetyl (DMNPA) group to achieve reliable stereocontrol during the challenging glycosylation steps through a long-distance participation (LDP) effect.[6][7]

Due to the proprietary nature of detailed experimental protocols in primary research articles, a step-by-step reproduction is beyond the scope of this guide. However, the general strategy is outlined below. For the complete experimental details, readers are directed to the original publication:

-

Liu, H., Zhou, S.-Y., Liao, J.-X., Tu, Y.-H., & Sun, J.-S. (2021). Highly Efficient Synthesis of Digoxin. Synlett, 32(05), 810-813.

High-Level Workflow of the Efficient Digoxin Synthesis

Caption: High-level workflow for the highly efficient synthesis of digoxin.

Semi-Synthesis of Digoxin

An alternative to total synthesis is the semi-synthesis of digoxin from other, more abundant cardiac glycosides. One notable method is the biotransformation of digitoxin to digoxin. This can be achieved through the 12β-hydroxylation of digitoxin using cell suspension cultures of Digitalis lanata. This process takes advantage of the plant's natural enzymatic machinery to carry out the specific hydroxylation reaction that differentiates digoxin from digitoxin.

Conclusion: An Integrated Perspective on Digoxin Sourcing

Digoxin remains a vital therapeutic agent, and its continued availability relies on a combination of natural sourcing and innovative synthetic chemistry. The extraction and purification from Digitalis lanata is a well-established and commercially viable process. The elucidation of its biosynthetic pathway not only deepens our understanding of natural product chemistry but also opens avenues for biotechnological production. While total synthesis has historically been challenging, recent breakthroughs demonstrate the power of modern synthetic methods to provide a viable alternative to natural extraction. For researchers and drug development professionals, an integrated understanding of these diverse sourcing strategies is essential for ensuring a stable supply of this critical medication and for the development of novel cardiac glycoside-based therapeutics.

References

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. International Agency for Research on Cancer. [Link]

-

Dr. Oracle. (2025). What plant is similar to digoxin (digitalis) for treating heart conditions?. [Link]

-

Liu, H., et al. (2021). Highly Efficient Synthesis of Digoxin. ResearchGate. [Link]

-

Novković, V. V., et al. (2014). Separation of digoxin by liquid–liquid extraction from extracts of foxglove secondary glycosides. Hemijska industrija, 68(2), 161-170. [Link]

-

van der Meer, M. J., et al. (2016). Optimizing Growth Conditions for Digoxin Production in Digitalis lanata Ehrh. Frontiers in Plant Science, 7, 1034. [Link]

-

Moore, W. N., & Taylor, L. T. (1996). Extraction and quantitation of digoxin and acetyldigoxin from the Digitalis lanata leaf via near-supercritical methanol-modified carbon dioxide. Journal of natural products, 59(7), 690–693. [Link]

-

Kreis, W., & Reinhard, E. (1992). 12 beta-Hydroxylation of digitoxin by suspension-cultured Digitalis lanata cells: production of digoxin in 20-litre and 300-litre air-lift bioreactors. Journal of biotechnology, 26(2-3), 257–273. [Link]

-

Khan, I., & Azam, M. (2024). A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives. Cureus, 16(3), e56691. [Link]

-

Novković, V. V., et al. (2014). Separation of digoxin by liquid-liquid extraction from extracts of foxglove secondary glycosides. ResearchGate. [Link]

-

Bejček, J., Jurášek, M., Spiwok, V., & Rimpelová, S. (2021). Biosynthesis of digitoxin in Digitalis purpurea and Digitalis lanata... ResearchGate. [Link]

-

Carroll, A. J., et al. (2023). A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis. Nature Communications, 14(1), 4031. [Link]

-

Solution Pharmacy. (2022, January 19). Digoxin (Part 01) = IIndustrial Production (Isolation Method), Estimation and Utilization (Part 05) [Video]. YouTube. [Link]

-

Pharma Knowledge. (2022, October 10). Digoxin and Digitoxin Biosynthesis and General Introduction [Video]. YouTube. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). Exposure Data - Some Drugs and Herbal Products. NCBI Bookshelf. [Link]

-

The Pharma Tutor. (n.d.). Digoxin and Digitoxin Biosynthesis and General Introduction. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. Synthesis and characterization of digoxin-phospholipid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gold-catalyzed diversified synthesis of 3-aminosugar analogues of digitoxin and digoxin - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activities of Formononetin for Researchers and Drug Development Professionals

Introduction: Formononetin - A Phytoestrogen with Pleiotropic Therapeutic Potential

Formononetin (C16H12O4) is a naturally occurring O-methylated isoflavone predominantly found in a variety of leguminous plants, most notably red clover (Trifolium pratense) and Astragalus membranaceus.[1][2] Structurally similar to endogenous estrogens, Formononetin is classified as a phytoestrogen and has garnered significant scientific interest for its diverse pharmacological activities.[3] Extensive preclinical research, encompassing both in vitro and in vivo models, has illuminated its potential as a therapeutic agent in a range of pathologies, including cancer, inflammation, and neurodegenerative diseases.[4][5][6] This guide provides a comprehensive technical overview of the known biological activities of Formononetin, focusing on its molecular mechanisms of action and providing actionable experimental protocols for researchers in the field of drug discovery and development.

Pharmacokinetics and Metabolism: A Critical Consideration for Bioavailability

The therapeutic efficacy of Formononetin is intrinsically linked to its pharmacokinetic profile. It exhibits rapid oral absorption, with maximum plasma concentrations typically reached between 30 and 60 minutes post-administration.[2] However, its oral bioavailability is relatively low, estimated to be around 21.8% in rats.[7] This is largely due to extensive first-pass metabolism in the liver, mediated by cytochrome P450 enzymes and phase II conjugation reactions.[2] A significant portion of Formononetin is metabolized to its active metabolite, daidzein, through demethylation.[8] The levels of isoflavone glucuronides and sulfates in circulation are substantially higher than the parent aglycones.[9] These metabolic considerations are crucial for designing effective dosing strategies and for the development of novel drug delivery systems aimed at enhancing Formononetin's bioavailability.[1]

Anticancer Activities: A Multi-pronged Approach to Tumor Suppression

Formononetin has demonstrated potent anticancer properties across a spectrum of malignancies, including breast, colon, prostate, and ovarian cancers.[5][10][11][12] Its antitumor effects are not mediated by a single mechanism but rather through the modulation of numerous interconnected signaling pathways that govern cell proliferation, apoptosis, angiogenesis, and metastasis.[5][13][14]

Modulation of Key Signaling Pathways

Formononetin's anticancer activity is largely attributed to its ability to interfere with critical signaling cascades that are often dysregulated in cancer.[5][13]

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival and proliferation. Formononetin has been shown to inhibit the phosphorylation of both PI3K and Akt, leading to the downregulation of downstream targets and subsequent suppression of tumor growth.[10][15][16]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is crucial for cell proliferation and differentiation. Formononetin can suppress the activation of this pathway, contributing to its anti-proliferative effects.[5][15] However, it is noteworthy that at very low concentrations (<6 μM), Formononetin has been reported to stimulate the proliferation of certain cancer cell lines via ERK1/2 activation, highlighting the importance of dose-dependent effects.[5]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is implicated in cancer cell proliferation and survival. Formononetin has been observed to inhibit the activation of STAT3 and STAT5, leading to the suppression of tumor growth and angiogenesis.[4][13]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Formononetin can inhibit NF-κB activation, thereby downregulating pro-inflammatory and anti-apoptotic gene expression.[4][13][16]

Induction of Apoptosis and Cell Cycle Arrest

A fundamental aspect of Formononetin's anticancer mechanism is its ability to induce programmed cell death (apoptosis) in cancer cells.[5][16] This is achieved through the intrinsic pathway, characterized by the modulation of the Bcl-2 family of proteins.[5][16] Formononetin upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[16] This, in turn, triggers the activation of caspases, such as caspase-3 and caspase-9, which are the executioners of apoptosis.[5]

Furthermore, Formononetin can induce cell cycle arrest, primarily at the G0/G1 phase, by modulating the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases.[5][10]

Inhibition of Angiogenesis and Metastasis

The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are critical for tumor progression. Formononetin has been shown to inhibit these processes by downregulating the expression of key pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), and matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[5][11]

Synergistic Effects with Chemotherapeutic Agents

An exciting area of research is the potential of Formononetin to enhance the efficacy of conventional chemotherapeutic drugs.[5] Studies have demonstrated synergistic effects when Formononetin is co-administered with agents like paclitaxel, doxorubicin, and epirubicin, suggesting its potential as an adjuvant therapy to overcome multidrug resistance.[15] This synergistic activity is partly attributed to Formononetin's ability to inhibit P-glycoprotein, a drug efflux pump that contributes to chemoresistance.[15]

Quantitative Data on Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Observed Effects | Reference |

| MCF-7 (Breast) | 10-300 | Inhibition of proliferation, induction of apoptosis | [5] |

| MDA-MB-231 (Breast) | 40-80 | Inhibition of proliferation, migration, and invasion | [10] |

| HCT-116 (Colon) | Not specified | Downregulation of VEGF, suppression of angiogenesis | [11] |

| U2OS (Osteosarcoma) | Not specified | Induction of apoptosis, downregulation of miR-375 | [12] |

| Multiple Myeloma | Not specified | Inhibition of STAT3/5, suppression of angiogenesis | [5] |

Anti-inflammatory and Antioxidant Properties: Quelling the Flames of Chronic Disease

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[4] Formononetin exhibits potent anti-inflammatory and antioxidant activities, contributing significantly to its therapeutic potential.[4][17][18]

Its anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory signaling pathways, including NF-κB, MAPK, and JAK-STAT.[4][17] By suppressing these pathways, Formononetin reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][19][20]

Formononetin's antioxidant properties stem from its ability to activate the Nrf2/HO-1 signaling pathway.[1][21] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, Formononetin enhances the cellular defense against oxidative stress.[1]

Neuroprotective Effects: Shielding the Nervous System from Damage

Emerging evidence strongly suggests that Formononetin possesses significant neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease, cerebral ischemia, and traumatic brain injury.[6][22][23][24]

The neuroprotective mechanisms of Formononetin are multifaceted and involve the attenuation of neuroinflammation and oxidative stress.[6][21][24] It has been shown to inhibit microglial activation and the production of pro-inflammatory mediators in the brain.[4] Furthermore, its ability to activate the Nrf2 antioxidant pathway helps to protect neurons from oxidative damage.[21][23] Formononetin also promotes neuronal survival and synaptic plasticity through the modulation of signaling pathways such as PI3K/AKT and ERK.[6][21][25]

Estrogenic Activity: A Double-Edged Sword

As a phytoestrogen, Formononetin can bind to estrogen receptors (ERs), exhibiting both agonistic and antagonistic effects depending on the target tissue and the local estrogen concentration.[8][26][27] This estrogenic activity is responsible for some of its beneficial effects, such as the potential to alleviate menopausal symptoms and protect against osteoporosis.[8][27] However, its interaction with ERs also raises concerns about its potential role in hormone-dependent cancers, such as breast cancer.[3] While some studies suggest a protective effect, others have reported a proliferative effect at low concentrations in ER-positive breast cancer cells.[3][5] Therefore, the estrogenic activity of Formononetin requires careful consideration in the context of its therapeutic application.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Formononetin (e.g., 0.5-500 µM) for the desired time period (e.g., 24, 48, or 72 hours).[27] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if applicable.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract.

Methodology:

-

Protein Extraction: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bax, Bcl-2, caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways Modulated by Formononetin

Caption: Workflow for in vitro evaluation of Formononetin's anticancer effects.

Conclusion and Future Directions

Formononetin is a promising natural compound with a broad spectrum of biological activities that hold significant therapeutic potential for a variety of human diseases. Its ability to modulate multiple key signaling pathways underscores its pleiotropic effects. While preclinical studies have provided a strong foundation for its development as a therapeutic agent, further research is warranted. Well-designed clinical trials are necessary to establish its efficacy and safety in humans. [6][22]Additionally, the development of novel drug delivery systems to improve its bioavailability is a critical area for future investigation. [1][2]The continued exploration of Formononetin's synergistic effects with existing drugs may also open new avenues for combination therapies.

References

Sources

- 1. Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formononetin: pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Formononetin: A Review of Its Anticancer Potentials and Mechanisms [frontiersin.org]

- 4. Frontiers | Potential mechanisms of formononetin against inflammation and oxidative stress: a review [frontiersin.org]

- 5. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. PAMPA permeability, plasma protein binding, blood partition, pharmacokinetics and metabolism of formononetin, a methoxylated isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways [mdpi.com]

- 12. Focus on Formononetin: Anticancer Potential and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The potential role of formononetin in cancer treatment: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Formononetin Defeats Multidrug-Resistant Cancers by Induction of Oxidative Stress and Suppression of P-Glycoprotein [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. qascf.com [qascf.com]

- 18. mail.qascf.com [mail.qascf.com]

- 19. Anti-Inflammatory Effects of Formononetin 7-O-phosphate, a Novel Biorenovation Product, on LPS-Stimulated RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Anti-Inflammatory Effects of Formononetin, an Active Constituent of Pueraria montana Var. Lobata, via Modulation of Macrophage Autophagy and Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials [frontiersin.org]

- 22. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials | Semantic Scholar [semanticscholar.org]

- 23. Formononetin: A Pathway to Protect Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. In vitro estrogenic activity of formononetin by two bioassay systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Vorasidenib in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorasidenib (formerly AG-881) stands as a paradigm-shifting therapeutic agent in the landscape of neuro-oncology, specifically for the treatment of isocitrate dehydrogenase (IDH)-mutant gliomas.[1][2] This technical guide provides a comprehensive overview of Vorasidenib, from its fundamental mechanism of action to detailed protocols for its application in molecular biology research. We will delve into the biochemical underpinnings of its dual inhibitory action on mutant IDH1 and IDH2 enzymes, the resultant impact on the oncometabolite 2-hydroxyglutarate (2-HG), and the downstream epigenetic and cellular consequences.[3][4] This document is intended to serve as a critical resource for researchers and drug development professionals, offering not only a consolidation of current knowledge but also practical, field-proven insights into leveraging Vorasidenib as a tool to dissect glioma biology and as a blueprint for future therapeutic strategies.

Introduction: The Dawn of a Targeted Therapy for IDH-Mutant Gliomas

Gliomas represent a significant portion of primary malignant brain tumors, with a subset characterized by mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes.[1][5] These mutations are not mere bystanders; they are foundational oncogenic events that confer a neomorphic enzymatic activity, leading to the massive accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][6][7] The discovery of this metabolic aberration opened a new therapeutic window, culminating in the development of targeted inhibitors.

Vorasidenib, sold under the brand name Voranigo, is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 enzymes.[4][8] Its development was a landmark achievement, addressing the critical need for therapies that can cross the blood-brain barrier and specifically target the metabolic vulnerability of these tumors.[4][9] On August 6, 2024, the U.S. Food and Drug Administration (FDA) approved Vorasidenib for adult and pediatric patients aged 12 and older with Grade 2 astrocytoma or oligodendroglioma harboring a susceptible IDH1 or IDH2 mutation, following surgery.[10][11] This approval was largely based on the pivotal Phase 3 INDIGO trial, which demonstrated a significant improvement in progression-free survival and a delay in the time to next intervention for patients treated with Vorasidenib compared to placebo.[12][13]

Mechanism of Action: Reversing the Oncogenic Cascade

The therapeutic efficacy of Vorasidenib is rooted in its precise targeting of the mutated IDH1 and IDH2 enzymes.

The Role of Mutant IDH and 2-Hydroxyglutarate

In normal physiology, wild-type IDH1 (cytosolic) and IDH2 (mitochondrial) catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, specific hotspot mutations, most commonly R132H in IDH1, grant the enzyme a new function: the NADPH-dependent reduction of α-KG to 2-HG.[3][6] This oncometabolite, 2-HG, competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic dysregulation, such as DNA hypermethylation, and a block in cellular differentiation, ultimately driving gliomagenesis.[6][7][14]

Vorasidenib's Dual Inhibition and Downstream Effects

Vorasidenib potently and selectively inhibits the activity of these mutant IDH1 and IDH2 proteins.[3][4] By blocking the production of 2-HG, Vorasidenib initiates a cascade of restorative cellular events:

-

Reduction of 2-HG Levels: Studies have shown that Vorasidenib leads to a greater than 90% reduction in 2-HG concentrations within tumor tissue.[9][15]

-

Epigenetic Reprogramming: The decrease in 2-HG alleviates the inhibition of histone and DNA demethylases, leading to a reversal of the hypermethylation phenotype associated with IDH mutations.[6]

-

Restoration of Cellular Differentiation: By correcting the epigenetic landscape, Vorasidenib promotes the differentiation of malignant glioma cells.[4][11][16]

-

Inhibition of Tumor Growth: The culmination of these effects is a significant reduction in the proliferation of IDH-mutant cancer cells.[6]

Caption: Figure 1: Mechanism of Action of Vorasidenib.

Clinical Significance and Efficacy

The clinical development of Vorasidenib has been a resounding success, offering a new standard of care for patients with IDH-mutant low-grade gliomas.

The INDIGO Trial: A Landmark Study

The Phase 3 INDIGO trial was a randomized, double-blind, placebo-controlled study that enrolled 331 patients with residual or recurrent grade 2 IDH-mutant glioma who had undergone surgery as their only prior treatment.[12][13] The results were practice-changing:

-

Progression-Free Survival (PFS): The median PFS was 27.7 months for patients receiving Vorasidenib, compared to 11.1 months for the placebo group.[12][13] This represents a 61% reduction in the risk of disease progression or death.[1]

-

Time to Next Intervention (TTNI): The time to the next anticancer intervention was significantly longer in the Vorasidenib arm.[12][13] At 18 months, 85.6% of patients on vorasidenib had not required another treatment, compared to 47.4% on placebo.[17]

-

Tumor Growth Rate: Vorasidenib treatment led to a mean decrease in tumor volume of 2.5% every 6 months, whereas the placebo group saw a mean increase of 13.9%.[5]

Safety and Tolerability

Vorasidenib has demonstrated a manageable safety profile. The most common adverse reactions include fatigue, headache, diarrhea, and nausea.[2] An increase in liver enzymes (alanine aminotransferase) was the most frequent grade 3 or higher adverse event, occurring in 9.6% of patients receiving Vorasidenib.[13]

| Adverse Reaction (≥15%) | Vorasidenib (N=167) | Placebo (N=163) |

| Fatigue | 37% | 31% |

| COVID-19 | 33% | 30% |

| Musculoskeletal Pain | 26% | 23% |

| Diarrhea | 25% | 15% |

| Nausea | 19% | 16% |

| Seizure | 16% | 15% |

| Data from the INDIGO trial as presented in prescribing information.[18] |

Experimental Protocols for Vorasidenib in a Research Setting

The following protocols are designed to provide a framework for investigating the effects of Vorasidenib in various experimental models of IDH-mutant glioma.

Biochemical Assay for IDH Inhibitor Potency

Objective: To determine the half-maximal inhibitory concentration (IC50) of Vorasidenib against mutant IDH1/2 enzymes.

Principle: This assay measures the enzymatic activity of purified mutant IDH1 or IDH2 by quantifying the production of NADPH. In a coupled reaction, NADPH is used by diaphorase to convert resazurin into the fluorescent product resorufin.[19][20]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Vorasidenib in DMSO.

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA).

-

Prepare a substrate solution containing α-KG and NADPH.

-

Prepare a solution of purified recombinant mutant IDH1 (e.g., R132H) or IDH2 (e.g., R172K) enzyme.

-

Prepare a detection solution containing diaphorase and resazurin.

-

-

Assay Procedure:

-

Add serial dilutions of Vorasidenib to a 384-well plate.

-

Add the mutant IDH enzyme to each well.

-

Initiate the reaction by adding the substrate solution.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection solution.

-

Incubate for a further 10-15 minutes.

-

Measure fluorescence at an excitation/emission of ~540/590 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each Vorasidenib concentration relative to a DMSO control.

-

Plot the percent inhibition against the log of the Vorasidenib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay for 2-HG Inhibition

Objective: To measure the ability of Vorasidenib to inhibit the production of 2-HG in IDH-mutant glioma cell lines.[21]

Principle: IDH-mutant cells are treated with Vorasidenib, and the intracellular or extracellular levels of 2-HG are quantified using liquid chromatography-mass spectrometry (LC-MS).[22][23]

Step-by-Step Protocol:

-

Cell Culture:

-

Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of Vorasidenib concentrations for 48-72 hours.

-

-

Sample Collection and Preparation:

-

Collect the cell culture media and/or lyse the cells to extract intracellular metabolites.

-

Perform a protein precipitation step (e.g., with cold methanol).

-

Centrifuge to remove debris and collect the supernatant.

-

-

LC-MS Analysis:

-

Analyze the samples using a validated LC-MS method for the detection and quantification of 2-HG.[24]

-

-

Data Analysis:

-

Normalize 2-HG levels to cell number or protein concentration.

-

Calculate the IC50 for 2-HG inhibition.

-

Caption: Figure 2: Experimental Workflow for Vorasidenib Evaluation.

In Vivo Models for Efficacy Testing

Objective: To evaluate the anti-tumor efficacy of Vorasidenib in a preclinical animal model of IDH-mutant glioma.

Principle: Orthotopic patient-derived xenograft (PDX) or genetically engineered mouse models (GEMMs) that harbor IDH mutations are used to assess the impact of Vorasidenib on tumor growth and survival.[25][26][27][28]

Step-by-Step Protocol:

-

Model Selection and Tumor Implantation:

-

Select an appropriate mouse model (e.g., immunodeficient mice for PDX implantation).

-

Intracranially implant IDH-mutant glioma cells or tumor fragments.

-

-

Treatment Administration:

-

Once tumors are established (confirmed by imaging), randomize mice into treatment and vehicle control groups.

-

Administer Vorasidenib orally at a predetermined dose and schedule.

-

-

Monitoring and Endpoints:

-

Monitor tumor growth non-invasively using techniques like bioluminescence imaging or magnetic resonance imaging (MRI).

-

Monitor animal health and body weight.

-

The primary endpoint is typically overall survival.

-

-

Pharmacodynamic Assessment:

Future Directions and Unanswered Questions

The approval of Vorasidenib is a monumental step forward, but several key questions remain:

-

Mechanisms of Resistance: What are the potential mechanisms by which glioma cells might develop resistance to Vorasidenib?[6]

-

Combination Therapies: Can Vorasidenib be effectively combined with other therapies, such as radiation, chemotherapy, or immunotherapy, to further improve outcomes?[17][33]

-

Broader Applications: Could Vorasidenib have efficacy in other IDH-mutant malignancies?

Conclusion

Vorasidenib has revolutionized the treatment of IDH-mutant low-grade glioma.[34] Its targeted mechanism of action, which directly counteracts the oncogenic effects of mutant IDH enzymes, exemplifies the power of precision medicine in oncology. For the research community, Vorasidenib is not just a therapeutic; it is a powerful tool to further unravel the complex biology of these tumors. The protocols and insights provided in this guide are intended to empower scientists to build upon this success, ultimately leading to even more effective treatments for patients with this devastating disease.

References

-

U.S. Food and Drug Administration. (2024, August 6). FDA approves vorasidenib for Grade 2 astrocytoma or oligodendroglioma with a susceptible IDH1 or IDH2 mutation. FDA.gov. [Link]

-

National Cancer Institute. (2024, September 24). Fundamental Research Paved the Way for the Development of Vorasidenib, a New Clinical Treatment for IDH-Mutant Low-Grade Gliomas. National Cancer Institute. [Link]

-

M.D., P. M. (2025, September 9). FDA Approval Summary: Vorasidenib for IDH-mutant Grade 2 Astrocytoma or Oligodendroglioma following surgery. PubMed Central (PMC). [Link]

-

Patsnap. (2024, June 27). What is Vorasidenib used for? Patsnap Synapse. [Link]

-

CancerConnect. (2025, September 24). Vorangio (vorasidenib)-IDH Targeted Therapy for Low-Grade Glioma. CancerConnect. [Link]

-

The Brain Tumour Charity. (n.d.). Vorasidenib – a promising new drug to treat low grade gliomas. The Brain Tumour Charity. [Link]

-

Johns Hopkins University. (n.d.). Vorasidenib in IDH1- or IDH2-Mutant Low-Grade Glioma. Johns Hopkins University. [Link]

-

Wikipedia. (n.d.). Vorasidenib. Wikipedia. [Link]

-

National Cancer Institute. (n.d.). Clinical Trials Using Vorasidenib. National Cancer Institute. [Link]

-

Drugs.com. (2025, April 30). Vorasidenib: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

-

OncLive. (2025, November 27). Vorasidenib Demonstrates Favorable Safety Profile and Disease Stability in High-Grade IDH-Mutant Gliomas. OncLive. [Link]

-

American Association for Cancer Research. (n.d.). FDA Approval Summary: Vorasidenib for IDH-Mutant Grade 2 Astrocytoma or Oligodendroglioma Following Surgery. AACR Journals. [Link]

-

Drugs.com. (2024, August 7). Voranigo (vorasidenib) FDA Approval History. Drugs.com. [Link]

-

Annals of Translational Medicine. (n.d.). Vorasidenib in IDH1/2-mutant low-grade glioma: the grey zone of patient’s selection. Annals of Translational Medicine. [Link]

-

theMednet. (n.d.). Vorasidenib in IDH1- or IDH2-Mutant Low-Grade Glioma. theMednet. [Link]

-

National Center for Biotechnology Information. (n.d.). Vorasidenib. PubChem. [Link]

-

PubMed Central. (n.d.). Modeling Brain Tumors: A Perspective Overview of in vivo and Organoid Models. PubMed Central. [Link]

-

American Society of Clinical Oncology. (n.d.). Effect of ivosidenib and vorasidenib on 2-hydroxyglutarate levels in low grade glioma: An in vivo MR spectroscopy study. ASCO Publications. [Link]

-

PubMed Central. (n.d.). Vorasidenib in IDH mutant WHO grade 2 gliomas: time to stop sitting on the fence? PubMed Central. [Link]

-

PubMed Central. (n.d.). In vivo mouse models for adult brain tumors: Exploring tumorigenesis and advancing immunotherapy development. PubMed Central. [Link]

-

Servier Pharmaceuticals LLC. (n.d.). Safety Profile. VORANIGO® (vorasidenib). [Link]

-

Semantic Scholar. (n.d.). Contemporary Mouse Models in Glioma Research. Semantic Scholar. [Link]

-

American Society of Clinical Oncology. (2025, May 28). Effect of ivosidenib and vorasidenib on 2-hydroxyglutarate levels in low grade glioma: An in vivo MR spectroscopy study. ASCO Publications. [Link]

-

Reaction Biology. (n.d.). Isocitrate Dehydrogenase Assay Services for Drug Discovery. Reaction Biology. [Link]

-

MDPI. (n.d.). Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues. MDPI. [Link]

-

KU Leuven. (n.d.). Characterization and analysis of in vivo intracranial models for glioblastoma. KU Leuven Research. [Link]

-

voranigo.com. (2025, June 29). Vorasidenib (Voranigo): Uses in Cancer, Side Effects, Dosage, Expectations, and More. voranigo.com. [Link]

-

Frontiers. (n.d.). Vorasidenib for IDH-mutant grade 2 gliomas: clinical advances and future directions. Frontiers. [Link]

-

TipRanks. (2026, January 15). Vorasidenib's Real-World Test in Germany: What Agios Investors Should Watch. TipRanks. [Link]

-

VJOncology. (2023, June 4). INDIGO: clinical benefit of vorasidenib in patients with grade 2 IDH-mutant glioma. VJOncology. [Link]

-

PubMed Central. (n.d.). Vorasidenib in IDH1- or IDH2-mutant Low-Grade Glioma. PubMed Central. [Link]

-

U.S. Food and Drug Administration. (n.d.). VORANIGO® (vorasidenib) tablets, for oral use. accessdata.fda.gov. [Link]

-

PubMed Central. (2025, April 1). Toxicological insights and safety considerations of vorasidenib in grade 2 astrocytoma and oligodendroglioma. PubMed Central. [Link]

-

DelveInsight. (n.d.). Vorasidenib Significantly Delays Disease Progression in Grade II IDH-Mutated Glioma. DelveInsight. [Link]

-

PubMed Central. (n.d.). Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma. PubMed Central. [Link]

-

ResearchGate. (n.d.). Biochemical characterization of mIDH1 inhibitors. ResearchGate. [Link]

-

ResearchGate. (n.d.). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. ResearchGate. [Link]

-

PubMed Central. (2018, March 2). Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry. PubMed Central. [Link]

-

ACS Publications. (2020, January 22). Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma. ACS Medicinal Chemistry Letters. [Link]

-

Neuropsychiatry (London). (n.d.). Advances and Challenges in Assessing 2-Hydroxyglutarate in Gliomas by Magnetic Resonance Spectroscopy: A Short Review. Neuropsychiatry (London). [Link]

-

PubMed Central. (n.d.). Selective Detection of the D-enantiomer of 2-Hydroxyglutarate in the CSF of Glioma Patients with Mutated Isocitrate Dehydrogenase. PubMed Central. [Link]

-

Stanford University. (n.d.). 2-hydroxyglutarate detection by magnetic resonance spectroscopy in subjects with IDH-mutated gliomas. Stanford University. [Link]

-

Neuropsychiatry (London). (n.d.). Advances and Challenges in Assessing 2-Hydroxyglutarate in Gliomas by Magnetic Resonance Spectroscopy: A Short Review. Neuropsychiatry (London). [Link]

-

Semantic Scholar. (n.d.). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. Semantic Scholar. [Link]

-

ACS Publications. (2016, November 15). Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) Displaying Activity in Human Acute Myeloid Leukemia Cells. Journal of Medicinal Chemistry. [Link]

-

Oxford Academic. (n.d.). KMT2A is a prerequisite of malignant transformation during IDH-mutant gliomagenesis. Oxford Academic. [Link]

-

OncLive. (2024, October 21). FDA Approves IDH1/2+ Companion Diagnostic for Vorasidenib in Grade 2 Astrocytoma or Oligodendroglioma. OncLive. [Link]

Sources

- 1. news.cancerconnect.com [news.cancerconnect.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What is Vorasidenib used for? [synapse.patsnap.com]

- 4. Vorasidenib - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. Fundamental Research Paved the Way for the Development of Vorasidenib - NCI [cancer.gov]

- 7. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Vorasidenib in IDH1/2-mutant low-grade glioma: the grey zone of patient’s selection [frontiersin.org]

- 9. Vorasidenib in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. FDA Approval Summary: Vorasidenib for IDH-mutant Grade 2 Astrocytoma or Oligodendroglioma following surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Vorasidenib in IDH1- or IDH2-Mutant Low-Grade Glioma. [themednet.org]

- 14. Frontiers | Vorasidenib for IDH-mutant grade 2 gliomas: clinical advances and future directions [frontiersin.org]

- 15. ascopubs.org [ascopubs.org]

- 16. drugs.com [drugs.com]

- 17. oncodaily.com [oncodaily.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Selective Detection of the D-enantiomer of 2-Hydroxyglutarate in the CSF of Glioma Patients with Mutated Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Modeling Brain Tumors: A Perspective Overview of in vivo and Organoid Models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vivo mouse models for adult brain tumors: Exploring tumorigenesis and advancing immunotherapy development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [PDF] Contemporary Mouse Models in Glioma Research | Semantic Scholar [semanticscholar.org]

- 28. Research Portal - Characterization and analysis of in vivo intracranial models for glioblastoma [research.kuleuven.be]

- 29. Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. jneuropsychiatry.org [jneuropsychiatry.org]

- 31. web.stanford.edu [web.stanford.edu]

- 32. jneuropsychiatry.org [jneuropsychiatry.org]

- 33. Facebook [cancer.gov]

- 34. Vorasidenib Significantly Delays Disease Progression in Grade II IDH-Mutated Glioma [delveinsight.com]

Vorinostat (SAHA): A Comprehensive Safety and Toxicity Profile for Laboratory Professionals